molecular formula C10H11ClF2O B6187781 3-(4-chlorophenyl)-4,4-difluorobutan-1-ol CAS No. 2763759-51-7

3-(4-chlorophenyl)-4,4-difluorobutan-1-ol

Cat. No.: B6187781
CAS No.: 2763759-51-7
M. Wt: 220.6
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Description

3-(4-chlorophenyl)-4,4-difluorobutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4,4-difluorobutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with difluorobutane derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where 4-chlorobenzaldehyde reacts with a difluorobutyl magnesium halide in the presence of a suitable solvent like diethyl ether. The reaction is usually carried out at low temperatures to ensure the stability of the intermediates and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-chlorophenyl)-4,4-difluorobutan-1-one, while reduction could produce various alcohol derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-4,4-difluorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-4,4-difluorobutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one
  • 4-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)piperidine

Uniqueness

3-(4-chlorophenyl)-4,4-difluorobutan-1-ol is unique due to the presence of both a chlorophenyl group and two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

2763759-51-7

Molecular Formula

C10H11ClF2O

Molecular Weight

220.6

Purity

95

Origin of Product

United States

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